3-[(1-carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group. It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether and an enol ether. It derives from an acrylic acid. It is a conjugate acid of a 3-[(1-carboxylatovinyl)oxy]benzoate(2-).
3-[(1-Carboxyvinyl)oxy]benzoic acid
CAS No.: 16929-37-6
Cat. No.: VC21021199
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
![3-[(1-Carboxyvinyl)oxy]benzoic acid - 16929-37-6](/images/no_structure.jpg)
Specification
CAS No. | 16929-37-6 |
---|---|
Molecular Formula | C10H8O5 |
Molecular Weight | 208.17 g/mol |
IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid |
Standard InChI | InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) |
Standard InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N |
SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
3-[(1-Carboxyvinyl)oxy]benzoic acid is identified by the molecular formula C₁₀H₈O₅ with a molecular weight of 208.17 g/mol . It is registered in chemical databases with several identifiers, including PubChem CID 23844017, CAS number 16929-37-6, and ChEBI ID CHEBI:77107 . The compound is also known by alternative names including 3-(1-carboxyethenoxy)benzoic acid, 3-((1-carboxyvinyl)oxy)benzoic acid, and deoxydehydrochorismic acid .
Structural Characteristics
The compound consists of a benzoic acid core with a substituent at the meta position (position 3). This substituent is a (1-carboxyvinyl)oxy group, which contains a vinyl group with a carboxyl function . The structure incorporates two carboxylic acid groups: one attached to the benzene ring and another as part of the vinyl substituent. This arrangement contributes to the compound's classification as a dicarboxylic acid .
Chemical Classification
3-[(1-Carboxyvinyl)oxy]benzoic acid holds multiple chemical classifications. It is simultaneously:
-
A benzoic acid derivative
-
A dicarboxylic acid
-
An aromatic ether
-
An enol ether
Additionally, it is a conjugate acid of 3-[(1-carboxylatovinyl)oxy]benzoate(2-), reflecting its acid-base chemistry potential .
Physical and Chemical Properties
Molecular Properties
The physical and chemical properties of 3-[(1-Carboxyvinyl)oxy]benzoic acid provide insight into its behavior in biological systems and potential chemical interactions. Table 1 summarizes the key computed properties of this compound.
Table 1: Key Molecular Properties of 3-[(1-Carboxyvinyl)oxy]benzoic acid
Property | Value |
---|---|
Molecular Weight | 208.17 g/mol |
Exact Mass | 208.03717335 Da |
XLogP3-AA | 1.6 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 4 |
Topological Polar Surface Area | 83.8 Ų |
Heavy Atom Count | 15 |
Formal Charge | 0 |
Complexity | 284 |
The compound has a moderate molecular weight and contains multiple functional groups capable of forming hydrogen bonds, with 2 hydrogen bond donors and 5 hydrogen bond acceptors . This property profile suggests reasonable solubility in polar solvents and potential for interaction with biological macromolecules through hydrogen bonding.
Structural Identifiers
For computational chemistry and database searching, several structural identifiers have been established for this compound:
These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational tools, enabling consistent identification across different platforms and research contexts.
Spectral Characteristics
Mass Spectrometry Data
Mass spectrometry provides valuable structural information about 3-[(1-Carboxyvinyl)oxy]benzoic acid. The compound has been analyzed using various mass spectrometry techniques, including GC-MS and LC-MS . In LC-MS analysis with positive ionization mode, the compound shows characteristic fragmentation patterns with several notable peaks.
In LC-MS analysis using a Thermo Q Exactive HF instrument with ESI-QFT (Electrospray Ionization-Quadrupole Fourier Transform) technology, the compound produced a precursor ion [M+NH4]+ with m/z 226.0709991455078 . At a collision energy of 65HCD, the top five fragment peaks observed were at m/z values of 61.010922, 153.959451, 148.971964, 70.957987, and 132.958347, with relative intensities of 100, 98.60, 70.03, 67.09, and 66.14, respectively . These fragmentation patterns serve as a fingerprint for identifying the compound in complex mixtures.
IR Spectroscopy
Infrared (IR) spectroscopy data is available for 3-[(1-Carboxyvinyl)oxy]benzoic acid in the vapor phase . The IR spectrum provides information about the functional groups present in the molecule, particularly the carboxylic acid groups and aromatic structure. The characteristic absorption bands for carboxylic acids (C=O stretching vibration around 1700 cm⁻¹ and broad O-H stretching around 3000-2500 cm⁻¹) and aromatic rings (C=C stretching vibrations around 1600-1400 cm⁻¹) would be expected in this compound's spectrum .
These spectral data collectively provide crucial analytical information for confirming the identity and purity of 3-[(1-Carboxyvinyl)oxy]benzoic acid in research and industrial applications.
Biological Relevance and Occurrence
Natural Occurrence
3-[(1-Carboxyvinyl)oxy]benzoic acid has been reported in multiple biological contexts. According to the available data, this compound occurs naturally in various Streptomyces species, including Streptomyces collinus . Streptomyces are gram-positive bacteria known for producing numerous bioactive secondary metabolites, including antibiotics, suggesting potential biochemical roles for this compound.
The compound's presence in these organisms indicates it may play a role in the secondary metabolism of these bacteria. The LOTUS (LOTUS Initiative for Open Natural Products Research) database includes this compound, further confirming its status as a natural product .
Protein Interactions
Significant biological relevance of 3-[(1-Carboxyvinyl)oxy]benzoic acid is evident from its interactions with proteins. The search results indicate that this compound has been found in protein-bound 3D structures, with 5 protein structures available in the NCBI Structure database . One specific example mentioned is the PDBe (Protein Data Bank in Europe) structure code 7AHR, where the compound is identified with the ligand code RDH .
These protein interactions suggest that 3-[(1-Carboxyvinyl)oxy]benzoic acid may function as an enzyme substrate, inhibitor, or cofactor in certain biological systems. The nature of these protein interactions could provide insights into the compound's biological function and potential applications in biochemical research.
Chemical Classification and Database Presence
Ontology Classifications
3-[(1-Carboxyvinyl)oxy]benzoic acid appears in multiple chemical classification systems and databases. It is included in the ChEBI (Chemical Entities of Biological Interest) ontology with ID CHEBI:77107 . ChEBI provides a structured classification of molecular entities of biological interest, focusing on small chemical compounds.
The compound is also classified in the EPA DSSTox (Distributed Structure-Searchable Toxicity) database with the identifier DTXSID30635905 . This inclusion suggests the compound has been evaluated in the context of environmental and toxicological research.
International Database Presence
The international relevance of 3-[(1-Carboxyvinyl)oxy]benzoic acid is evident from its inclusion in multiple international chemical databases:
The compound's presence in these diverse databases underscores its significance across different fields of chemical and biochemical research globally. Each database may contain complementary information about the compound's properties, occurrences, and applications in different research contexts.
Research Applications and Relevance
Analytical Standards
3-[(1-Carboxyvinyl)oxy]benzoic acid is available as an analytical standard with purity specifications. For instance, the compound is available as "Deoxydehydrochorismic acid, ≥95% (LC/MS-UV)" . This availability as an analytical standard suggests its importance in analytical chemistry, particularly in calibration and validation of analytical methods for detecting this compound in complex matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume